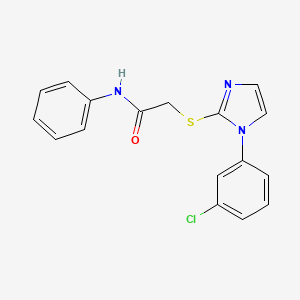

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with chlorophenyl-imidazole moieties and acetamide groups have been synthesized and studied for their structural and biological properties. These compounds are of interest due to their potential biological activities, including antimicrobial and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an activated acid with an amine or nitrile to form the corresponding amide. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, the synthesis of 2-chloro-N-phenylacetamide involved the use of 2-chloroacetamide as a building block . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

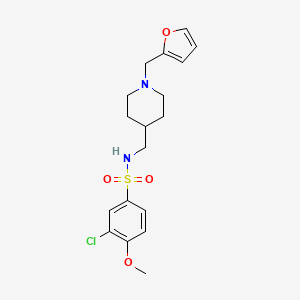

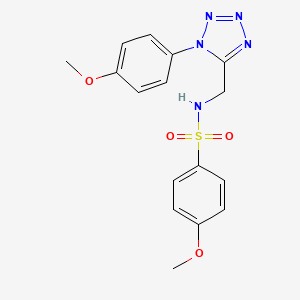

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction. For example, the crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one showed that the imidazole ring is almost perpendicular to the phenyl ring . Such structural analyses provide insights into the conformation and geometry of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be explored through computational methods like density functional theory (DFT). The study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide included Fukui function analysis to examine its interactions with DNA bases . These analyses help predict how the compound might interact with biological molecules, which is essential for designing drugs with specific activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms and hydrogen bonding capabilities can affect these properties significantly. For instance, the crystal packing in the structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by hydrogen bonds , which could influence its solubility and melting point. Understanding these properties is important for the development of pharmaceutical formulations.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has identified certain derivatives of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide as potent anticonvulsants. A study by Aktürk et al. (2002) synthesized various derivatives with substitutions on the N-phenyl ring, finding that 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide exhibited significant anticonvulsant activity against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Anticancer Activities

Another important application is in the development of anticancer agents. Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and evaluated their anticancer activities. Their study showed that compounds 7, 13, and 23 had reasonable anticancer activity against a panel of 60 different human tumor cell lines, with high activity against melanoma-type cell lines (Duran & Demirayak, 2012).

Antibacterial Agents

Compounds derived from 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide have also shown promise as antibacterial agents. Ramalingam et al. (2019) synthesized derivatives that exhibited significant antibacterial activity, highlighting the potential of these compounds in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Corrosion Inhibition

Furthermore, these compounds have been explored for their corrosion inhibition properties. Rouifi et al. (2020) synthesized heterocyclic benzimidazole derivatives, including those related to 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, and evaluated their effectiveness in protecting carbon steel in acidic environments. Their study found these compounds to be effective corrosion inhibitors, with the potential to extend the lifespan of metal structures in corrosive environments (Rouifi et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c18-13-5-4-8-15(11-13)21-10-9-19-17(21)23-12-16(22)20-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTILNOONYUPHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)

![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)